1-(Thiophen-3-yl)prop-2-en-1-ol
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Overview
Description
1-(Thiophen-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H8OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Thiophen-3-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of thiophene-3-carboxaldehyde with propargyl alcohol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form the saturated alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: 1-(Thiophen-3-yl)propan-1-ol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)prop-2-en-1-ol: Similar structure but with the thiophene ring attached at the 2-position.
1-(Furan-3-yl)prop-2-en-1-ol: Contains a furan ring instead of a thiophene ring.
1-(Pyridin-3-yl)prop-2-en-1-ol: Features a pyridine ring in place of the thiophene ring.
Uniqueness
1-(Thiophen-3-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can enhance the compound’s ability to participate in various chemical reactions and interactions, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
1-thiophen-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C7H8OS/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2 |
InChI Key |
VDSSFVWDWRWNLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CSC=C1)O |
Origin of Product |
United States |
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